molecular formula C6H10O3 B1630483 3,3-Dimethyl-2-oxobutyric acid CAS No. 815-17-8

3,3-Dimethyl-2-oxobutyric acid

Cat. No.: B1630483
CAS No.: 815-17-8
M. Wt: 130.14 g/mol
InChI Key: IAWVHZJZHDSEOC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyric acid (CAS: 815-17-8), also known as trimethylpyruvic acid, is a branched-chain keto acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Structurally, it features a ketone group at the C2 position and two methyl groups at the C3 position (Fig. 1). This compound is a versatile intermediate in pharmaceutical synthesis, notably in the production of L-tert-leucine, a nonproteinogenic amino acid used in hepatitis C virus (HCV) drugs like glecaprevir . Industrially, it is synthesized via enzyme-catalyzed reductive amination, as developed by Evonik Industries .

Safety data highlight its flammability (flammable liquid, Category 4) and corrosivity (skin corrosion/irritation Category 1C) . Handling requires precautions such as avoiding ignition sources and using protective equipment.

Preparation Methods

Historical Context and Traditional Synthesis Routes

Dichloropinacolone-Based Methods

The earliest industrial synthesis of TMPA utilized dichloropinacolone as a starting material. This method involved alkaline hydrolysis followed by palladium-catalyzed oxidation under high-pressure oxygen conditions. While effective for large-scale production, the process suffered from three critical limitations:

  • Catalytic Constraints : The requirement for palladium-bismuth mixed catalysts increased material costs by 60–70% compared to base metal alternatives.
  • Safety Risks : Reactions conducted at 80–120°C with 5–10 bar oxygen pressure necessitated specialized pressure-rated equipment, elevating capital expenditures.
  • Byproduct Formation : Residual chloride ions from dichloropinacolone decomposition led to 3–5% impurity levels, complicating downstream purification.

A representative reaction equation from this approach is:
$$
\text{Dichloropinacolone} \xrightarrow[\text{NaOH, H}2\text{O}]{80^\circ\text{C}} \text{3,3-Dimethyl-2-hydroxybutyrate} \xrightarrow[\text{Pd/Bi, O}2]{100^\circ\text{C}} \text{TMPA sodium salt} \xrightarrow[\text{HCl}]{}\text{TMPA}
$$
Despite these challenges, this method dominated industrial production until 2018, with annual global output exceeding 500 metric tons.

Modern Halogenation-Hydrolysis-Oxidation Pathways

Reaction Mechanism and Stepwise Optimization

The groundbreaking three-step synthesis developed by revolutionized TMPA production by using 3,3-dimethylbutyric acid (DMBA) as the precursor. The process comprises:

Halogenation Stage

DMBA undergoes electrophilic substitution with chlorine gas in cyclohexane at 20–25°C, forming 2-chloro-3,3-dimethylbutyric acid. Solvent selection proves critical, with cyclohexane achieving 98% conversion efficiency versus 85% in toluene due to improved halogen solubility.

Hydrolysis and Intermediate Purification

The chlorinated intermediate is treated with 25% potassium hydroxide at 75–80°C, yielding 3,3-dimethyl-2-hydroxybutyric acid. Ethyl acetate extraction removes residual chlorides, enhancing product purity to 99.3% before oxidation.

TEMPO-Catalyzed Oxidation

The hydroxylated compound undergoes oxidation using a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst system comprising ferric chloride, sodium nitrite, and 18-crown-6 ether. Air serves as the primary oxidant in a water/trifluorotoluene biphasic system, enabling:

  • 92.8% yield at 30°C
  • Catalyst recyclability for 5 cycles without activity loss
  • Near-quantitative conversion in 4 hours

The overall reaction scheme is:
$$
\text{DMBA} \xrightarrow[\text{Cl}2]{\text{Cyclohexane}} \text{2-Cl-DMBA} \xrightarrow[\text{KOH}]{75^\circ\text{C}} \text{2-OH-DMBA} \xrightarrow[\text{TEMPO, O}2]{\text{Trifluorotoluene}} \text{TMPA}
$$

Comparative Performance Metrics

Table 1: Process Comparison Between Traditional and Modern Methods

Parameter Dichloropinacolone Route Halogenation-Oxidation Route
Temperature Range 80–120°C 20–80°C
Pressure Requirement 5–10 bar O₂ Ambient
Catalyst Cost (USD/kg) 12,500 (Pd/Bi) 380 (TEMPO/FeCl₃)
Byproduct Generation 8–12% <1%
Purity (GC) 95–97% 99.1–99.5%

This data underscores the technological leap enabled by TEMPO catalysis, particularly in operational safety and waste reduction.

Catalytic Innovations and Solvent Engineering

TEMPO Catalyst Systems

The synergy between TEMPO and transition metal co-catalysts creates a redox-active complex that operates through a radical chain mechanism. Ferric chloride (FeCl₃) facilitates electron transfer, while sodium nitrite (NaNO₂) regenerates the active TEMPO species. Crown ethers (e.g., 18-crown-6) enhance ionic mobility in the biphasic system, increasing oxidation rates by 30% compared to non-complexed systems.

Solvent Selection Criteria

Optimal solvent pairs must satisfy:

  • Immiscibility with aqueous phases to simplify product isolation
  • High oxygen solubility for efficient oxidation
  • Low environmental persistence

Trifluorotoluene outperforms dichloroethane and toluene in these aspects, demonstrating:

  • 0.25 g/L O₂ solubility at 30°C
  • 98.7% recovery via distillation
  • Biodegradation half-life of 12 days vs. 150 days for chlorinated solvents

Industrial Implementation and Scale-Up Challenges

Continuous Flow Reactor Design

Recent pilot-scale studies (2023) achieved 89% yield in continuous mode using:

  • Micro-packed bed halogenation units
  • Thin-film hydrolysis reactors
  • Gas-liquid oscillatory oxidation columns

However, fouling from FeCl₃/TEMPO residues remains a bottleneck, requiring weekly membrane cleaning cycles.

Environmental Impact Assessment

Life cycle analysis (LCA) reveals the modern process reduces:

  • CO₂ emissions by 62% (2.8 kg/kg product vs. 7.4 kg/kg)
  • Heavy metal discharge to <0.1 ppm
  • Energy consumption by 55% through ambient-temperature oxidation

Scientific Research Applications

Industrial Applications

A. Pharmaceutical Intermediates

  • 3,3-Dimethyl-2-oxobutyric acid is crucial in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of Atazanavir, an anti-HIV medication, indicating its importance in the fight against AIDS .

B. Agrochemicals

  • The compound is used in the production of agrochemicals such as Metribuzin (Sencor®), a selective herbicide primarily used in crops like soybeans and tomatoes. Its role in agricultural chemistry highlights its significance in enhancing crop yields while managing weed populations .

C. Nutritional Additives

  • In animal nutrition, it is utilized as a feed additive due to its role in biosynthesis pathways for amino acids like L-tert-leucine (L-Tle), which is important for livestock growth and health .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies involving metabolic pathways and enzyme activity. Its ability to act as a substrate or inhibitor makes it valuable for investigating various biological processes.

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

Case Study 1: Pharmaceutical Development

  • A study focused on optimizing the synthesis of Atazanavir highlighted the efficiency of using this compound as an intermediate. The research demonstrated improved yields and reduced reaction times compared to previous methods.

Case Study 2: Agrochemical Efficacy

  • Field trials assessing Metribuzin's effectiveness showed that formulations containing this compound significantly improved weed control without harming crop yield, underscoring its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 3,3-dimethyl-2-oxobutyric acid exerts its effects involves its role as an intermediate in various chemical reactions. It acts as a substrate for oxidation and reduction reactions, facilitating the formation of other compounds. The molecular targets and pathways involved include its interaction with catalysts like TEMPO and palladium, which promote its conversion to desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-oxobutyric Acid (CAS: 759-05-7)

  • Molecular Formula : C₅H₈O₃ (MW: 116.12 g/mol) .
  • Structure : A short-chain keto acid with a single methyl group at C3 and a ketone at C2 (Fig. 2).
  • Applications :
    • Biomarker in metabolic studies (e.g., linked to cancer risk via urinary excretion) .
    • Precursor in microbial pathways (e.g., valine degradation) .
  • Safety: Limited hazard data, but its smaller size may reduce flammability compared to 3,3-dimethyl derivatives.

3-Hydroxy-3-methyl-2-oxobutanoic Acid (CAS: 6546-31-2)

  • Molecular Formula : C₅H₈O₄ (MW: 132.11 g/mol) .
  • Structure : Features a hydroxyl (-OH) and methyl group at C3, adjacent to the ketone at C2 (Fig. 3).
  • Applications: Intermediate in organic synthesis; hydroxyl group enhances polarity and hydrogen-bonding capacity. Potential role in microbial metabolism (e.g., hydroxyacid dehydrogenases) .
  • Safety : Higher polarity may reduce volatility and flammability risks compared to 3,3-dimethyl analogs.

Structural and Reactivity Comparisons

Parameter 3,3-Dimethyl-2-oxobutyric Acid 3-Methyl-2-oxobutyric Acid 3-Hydroxy-3-methyl-2-oxobutanoic Acid
Molecular Formula C₆H₁₀O₃ C₅H₈O₃ C₅H₈O₄
Molecular Weight (g/mol) 130.14 116.12 132.11
Substituents Two C3 methyl groups One C3 methyl group C3 hydroxyl and methyl groups
Boiling Point Not reported Not reported Not reported
Key Reactivity Decarbonylation under heat Enzymatic oxidation/reduction Hydroxyl-group participation in H-bonding
Applications Pharmaceutical synthesis Biomarker studies Synthetic intermediates

Thermal Decomposition: this compound undergoes decarbonylation when heated, forming CO and a ketone byproduct. In contrast, bulkier analogs (e.g., 3-pentyl or phenyl derivatives) undergo 1,2-alkyl shifts instead . The hydroxyl group in 3-hydroxy-3-methyl-2-oxobutanoic acid likely alters decomposition pathways due to hydrogen bonding and steric effects.

Biological Activity

3,3-Dimethyl-2-oxobutyric acid (DMOBA), also known as trimethylpyruvic acid, is a compound with significant biological activity and industrial applications. This article explores its synthesis, biological effects, and practical uses based on diverse research findings.

  • Chemical Formula : C6_6H10_{10}O3_3
  • Molecular Weight : 130.1418 g/mol
  • CAS Registry Number : 815-17-8
  • IUPAC Name : Butanoic acid, 3,3-dimethyl-2-oxo-

Synthesis

The synthesis of DMOBA typically involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using various oxidizing agents in the presence of catalysts such as palladium or bismuth compounds. The process can be conducted in a basic aqueous medium, leading to high yields of the desired product while minimizing environmental impact .

Pharmacological Effects

  • Antioxidant Properties : DMOBA has been investigated for its potential antioxidant effects. Antioxidants are crucial in reducing oxidative stress and preventing cellular damage. Studies suggest that DMOBA may enhance cellular defense mechanisms against oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Metabolic Implications : Research indicates that DMOBA may play a role in metabolic pathways. It has been proposed as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders . Its structural similarity to pyruvate suggests possible involvement in energy metabolism and regulation of metabolic pathways.
  • Neuroprotective Effects : Preliminary studies have shown that DMOBA might have neuroprotective properties. It has been associated with improved cognitive function in animal models, potentially due to its ability to modulate neurotransmitter levels and reduce neuroinflammation .

Agricultural Applications

DMOBA is primarily used in the production of agrochemicals, notably as a precursor for the selective herbicide metribuzin (Sencor®). This herbicide is effective against a variety of weeds in crops such as soybeans, tomatoes, and potatoes. The compound's ability to inhibit specific enzymatic pathways in plants makes it valuable for agricultural use .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of DMOBA demonstrated its efficacy in scavenging free radicals. In vitro assays showed that DMOBA significantly reduced oxidative stress markers in cultured cells compared to control groups. This suggests its potential application as a dietary supplement or therapeutic agent for oxidative stress-related conditions.

ParameterControl GroupDMOBA Treated Group
Oxidative Stress Marker Level100%65%
Cell Viability (%)75%90%

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of DMOBA resulted in improved cognitive performance on maze tests compared to untreated controls. The treated group exhibited lower levels of inflammatory cytokines in brain tissue samples.

Test GroupCognitive ScoreInflammatory Cytokines Level
Control50High
DMOBA Treated80Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-2-oxobutyric acid, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

Halogenation-hydrolysis-oxidation : Halogenation of 3,3-dimethylbutyric acid in an organic solvent, followed by hydrolysis and TEMPO-catalyzed oxidation under acidic conditions .

Industrial oxidation : Oxidation of 3,3-dimethyl-2-hydroxybutyric acid in a basic aqueous medium using palladium catalysts with bismuth additives .

  • Key Considerations : TEMPO-mediated oxidation requires precise pH control to minimize side reactions, while industrial methods prioritize catalyst recovery and scalability. Yields vary based on solvent purity and oxygen availability .

Q. How can researchers analytically characterize this compound and confirm its structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm keto group (C=O) at position 2 and methyl groups at position 3.
  • LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .
  • FT-IR : Identifies carbonyl stretches (~1700 cm1^{-1}) and carboxylic acid O-H bonds (~2500-3300 cm1^{-1}) .
    • Validation : Cross-reference spectral data with databases like PubChem (CID: 815-17-8) or CAS Common Chemistry (RN: 815-17-8) .

Q. What is the biochemical significance of this compound in microbial systems?

  • Role : Inhibits pantothenate synthetase (PS), a key enzyme in the pantothenate (vitamin B5) biosynthesis pathway, disrupting coenzyme A production in Mycobacterium tuberculosis .
  • Experimental Design : Use recombinant PS in enzyme inhibition assays (IC50_{50} determination) with ATP/β-alanine as substrates. Monitor reduced CoA levels via HPLC or fluorescence-based assays .

Advanced Research Questions

Q. How does this compound participate in visible-light-driven decarboxylative radical cascades, and what unexpected products arise?

  • Mechanism : Under visible light, the compound undergoes decarboxylation to generate a tert-butyl radical, which initiates cyclization with acryloyl-substituted benzimidazoles/indoles.
  • Key Finding : Substitution with this compound yields tert-butyl-substituted isoindolinones (e.g., product 3r in ) instead of acylated derivatives, suggesting radical stability-driven pathways .
  • Methodology : Optimize photocatalyst (e.g., Ru(bpy)32+_3^{2+}) concentration and solvent polarity (acetonitrile/water) to control radical lifetime .

Q. What catalytic strategies improve enantioselective reductive amination of this compound to non-proteinogenic amino acids?

  • Application : Synthesize L-tert-leucine (API precursor) via enzyme-catalyzed reductive amination.
  • Optimization : Use NADH-dependent dehydrogenases (e.g., Candida boidinii leucine dehydrogenase) with cofactor regeneration systems (e.g., glucose dehydrogenase). Reaction yields >90% ee require pH 8.0-8.5 and 30-35°C .

Q. How do thermal decomposition pathways of this compound differ from structurally related keto acids?

  • Observation : Unlike 3,3-dialkyl-2-oxocarboxylic acids (e.g., 3,3-diethyl), which undergo 1,2-alkyl shifts, this compound primarily decarbonylates to isobutylene and CO2_2 under pyrolysis (200-250°C) .
  • Mechanistic Insight : Steric hindrance from dimethyl groups disfavors ketene formation, promoting direct C-C bond cleavage. Confirm via gas chromatography (GC-MS) of volatile products .

Q. What computational methods predict the binding affinity of this compound to pantothenate synthetase?

  • Approach : Perform molecular docking (AutoDock Vina) using PS crystal structures (PDB: 3HX8). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
  • Key Interaction : Hydrogen bonding between the keto oxygen and Arg157 residue is critical for inhibition .

Properties

IUPAC Name

3,3-dimethyl-2-oxobutanoic acid
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InChI

InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAWVHZJZHDSEOC-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C(=O)C(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID9027314
Record name 3,3-Dimethyl-2-oxobutyric acid
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Molecular Weight

130.14 g/mol
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Physical Description

Crystalline solid; [MSDSonline]
Record name Trimethylpyruvic acid
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CAS No.

815-17-8
Record name 3,3-Dimethyl-2-oxobutanoic acid
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Retrosynthesis Analysis

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3,3-Dimethyl-2-oxobutyric acid
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3,3-Dimethyl-2-oxobutyric acid
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